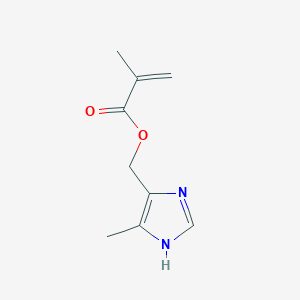
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate is a compound that combines the structural features of imidazole and methacrylate Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while methacrylate is a derivative of methacrylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-imidazol-5-yl)methyl methacrylate typically involves the reaction of 4-methyl-1H-imidazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with imidazole functionalities.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used for free radical polymerization.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Polymerization: Polymers with imidazole side chains.
Substitution Reactions: Substituted imidazole derivatives.
Oxidation and Reduction: Oxidized or reduced imidazole compounds.
Scientific Research Applications
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with imidazole groups, which can act as ligands for metal ions.
Biology: Imidazole-containing polymers can be used in bioseparation processes, such as affinity chromatography for protein purification.
Industry: Used in the production of advanced materials, such as coatings and adhesives, where the imidazole group can improve adhesion and thermal stability.
Mechanism of Action
The mechanism of action of (4-Methyl-1H-imidazol-5-yl)methyl methacrylate is primarily related to its ability to form polymers and interact with various molecular targets. The imidazole group can coordinate with metal ions, making it useful in catalysis and metal ion sequestration. Additionally, the methacrylate group allows for polymerization, leading to the formation of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1H-imidazol-5-yl)methyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
(4-Methyl-1H-imidazol-5-yl)methyl ethacrylate: Similar structure but with an ethacrylate group.
(4-Methyl-1H-imidazol-5-yl)methyl butacrylate: Similar structure but with a butacrylate group.
Uniqueness
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate is unique due to the presence of both imidazole and methacrylate functionalities. This combination allows for the formation of polymers with specific properties, such as enhanced thermal stability and metal ion coordination. The methacrylate group also provides a reactive site for polymerization, making it a versatile compound for various applications.
Biological Activity
(4-Methyl-1H-imidazol-5-yl)methyl methacrylate (MMIM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities of MMIM, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
MMIM is characterized by the presence of an imidazole ring and a methacrylate group, which contributes to its unique chemical properties. The chemical formula for MMIM is C8H11N3O2. Its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that MMIM exhibits significant anticancer activity against various cancer cell lines.
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
- Comparative Potency :
P-glycoprotein Inhibition
One notable aspect of MMIM's biological activity is its ability to inhibit P-glycoprotein (P-gp), a protein often associated with multidrug resistance in cancer cells.
- Inhibition Assays :
Table 1: Cytotoxicity Data for MMIM
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| SKOV-3 | 10 | Anti-proliferative |
| MCF-7/ADR | 5.0 - 10.7 | Apoptosis induction |
| HeLa | 0.9 - 2.4 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer properties, MMIM has been investigated for other biological activities:
- Antimicrobial Properties :
- Neuroprotective Effects :
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9(12)13-4-8-7(3)10-5-11-8/h5H,1,4H2,2-3H3,(H,10,11) |
InChI Key |
GLZOOCLXXAOBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















